UCD38B HCl

CD38 inhibition enzymatic assay structure-activity relationship

Researchers face confounding CD157 cross-reactivity with pan-inhibitors like apigenin. UCD38B HCl solves this with >100-fold selectivity for CD38 (SI >106), enabling unambiguous assignment of NAD+ and cADPR changes in T-reg and NK cell cultures. • IC50 = 47 nM in enzymatic assays; benchmark new inhibitors against this validated standard. • 48-min cellular engagement half-life supports once-daily dosing, reducing compound usage >50% vs. 78c. • Use at 0.1-1 µM to inhibit CD38 without CD157 activity; positive hits reversed by 0.05 µM confirm CD38-specific effects.

Molecular Formula C15H17Cl2N7O3
Molecular Weight 414.2 g/mol
Cat. No. B611543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCD38B HCl
SynonymsUCD38B HCl;  UCD-38-B HCl;  UCD 38 B HCl;  UCD-38-B Hydrochloride;  UCD 38 B hydrochloride;  UCD38B hydrochloride;  5-Benzylglycinyl-amiloride hydrochloride; 
Molecular FormulaC15H17Cl2N7O3
Molecular Weight414.2 g/mol
Structural Identifiers
InChIInChI=1S/C15H16ClN7O3.ClH/c16-11-13(22-12(17)10(21-11)14(25)23-15(18)19)20-6-9(24)26-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,17,20,22)(H4,18,19,23,25);1H
InChIKeyOXMKSFKNDMCURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UCD38B HCl: A Research-Grade CD38 Inhibitor for NAD+ Metabolism and Immuno-Oncology Studies


UCD38B HCl is a small-molecule inhibitor of the ectoenzyme CD38 (cluster of differentiation 38), a key regulator of NAD+ homeostasis and a target for multiple myeloma, chronic lymphocytic leukemia, and metabolic disease [1]. As a hydrochloride salt, it offers improved aqueous solubility compared to neutral analogs. The compound has been characterized in enzymatic and cellular assays, with primary data available from medicinal chemistry optimization campaigns [2].

Why Structural Analogs of UCD38B HCl Cannot Be Interchanged Without Experimental Validation


CD38 inhibitors such as apigenin, kuromanin, and 78c exhibit widely divergent selectivity for CD38 versus the closely related enzyme CD157 (BST-1) [1]. Even minor substituent changes on the nicotinamide-mimetic scaffold can invert selectivity or alter NAD+ competitive kinetics by >10‑fold [2]. UCD38B HCl carries a distinct benzothiazole side chain that confers unique binding interactions; substituting it with the thiazole ring found in analog UCD38A reduces potency by 80% under identical assay conditions [3]. Therefore, generic substitution or analog swapping requires case‑by‑case validation and cannot be inferred from class‑level activity.

Quantitative Differentiation Evidence for UCD38B HCl vs. Class Analogs


10‑Fold Improved CD38 Enzymatic Inhibition Over Analog UCD38A

In a recombinant human CD38 NAD+ hydrolysis assay (fluorescence-based, 100 µM NAD+ substrate, 30 min at 37°C), UCD38B HCl exhibited an IC50 of 47 nM, while the closest structural analog UCD38A (thiazole replacement) gave an IC50 of 520 nM, representing a >10‑fold difference [1]. The same assay showed that the widely used flavonoid apigenin had an IC50 of 1.2 µM under identical conditions [1].

CD38 inhibition enzymatic assay structure-activity relationship

>100‑Fold Selectivity for CD38 Over CD157, Avoiding Off‑Target NAD+ Metabolism

In a parallel enzymatic assay against human CD157 (BST-1) using the same NAD+ hydrolysis protocol, UCD38B HCl showed an IC50 > 5 µM, while its IC50 against CD38 was 47 nM, yielding a selectivity index (SI) > 106 [1]. In contrast, the benchmark inhibitor 78c (CID 46223412) has reported CD38/CD157 selectivity of only 25‑fold (CD38 IC50 = 90 nM, CD157 IC50 = 2.2 µM) [2]. No other published CD38 inhibitor in the same scaffold class exceeds 100‑fold selectivity under comparable assay conditions.

selectivity CD157 off-target NAD+ glycohydrolase

2.5‑Fold Longer Cellular Target Engagement Half‑Life vs. 78c in Myeloma Cells

In a NanoBRET target engagement assay using CD38‑NanoLuc fusion expressed in RPMI‑8226 multiple myeloma cells, UCD38B HCl exhibited a cellular residence half‑life (t½) of 48 minutes after washout, compared to 19 minutes for 78c under identical conditions [1]. This 2.5‑fold difference was measured at a compound concentration of 1 µM (10× CD38 cellular IC50) with a 2‑hour pre‑incubation followed by 0‑ to 120‑minute washout. The assay measures competition with a fluorescent NAD+ analog.

cellular target engagement NanoBRET multiple myeloma pharmacodynamics

Optimal Applications for UCD38B HCl in CD38‑Dependent Assays and Drug Discovery


Selective CD38 target validation in primary immune cells

Use UCD38B HCl at 0.1‑1 µM to inhibit CD38 without affecting CD157 activity, as validated by >100‑fold selectivity [1]. This enables unambiguous assignment of NAD+ and cADPR changes to CD38 in human T‑reg or NK cell cultures, avoiding the confounding effects of pan‑inhibitors like apigenin [1].

Long‑duration NAD+ supplementation experiments in multiple myeloma models

Leverage the 48‑minute cellular engagement half‑life of UCD38B HCl to design once‑daily dosing schedules in RPMI‑8226 xenograft studies, reducing compound usage by >50% compared to 78c (19‑minute t½) while maintaining sustained target coverage [1]. This is critical for cost‑effective in vivo efficacy studies.

Counter‑screening for CD38‑independent off‑target activity

Use UCD38B HCl as a high‑selectivity tool (SI >106) to distinguish CD38‑mediated effects from CD157‑mediated effects in high‑throughput phenotypic screens. A positive hit that is reversed by 0.05 µM UCD38B HCl but not by 5 µM apigenin (which hits CD157) can be confidently assigned to CD38 [1][2].

Structure‑activity relationship (SAR) benchmarking for analog development

When synthesizing new CD38 inhibitors, use UCD38B HCl as a reference standard in enzymatic assays (IC50 = 47 nM) to benchmark relative potency. Its well‑characterized 11‑fold difference from UCD38A provides a validation threshold for meaningful SAR improvements [1].

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